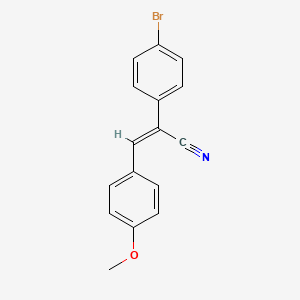

2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves base-catalyzed reactions. For instance, a related compound was synthesized through the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, highlighting a typical approach for constructing such molecules (Kavitha et al., 2006). Another example involves the preparation of 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile via base-catalyzed condensation, further reacted via Suzuki reactions to explore its photoluminescent properties (Li et al., 2011).

Molecular Structure Analysis

The crystal structure and molecular conformation of closely related compounds have been extensively studied. For example, the crystal structures of E and Z isomers of a similar compound were determined, revealing insights into the molecular geometry and isomerism critical for understanding the properties of the target compound (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in various chemical reactions, including polymerization and Michael addition, which can significantly alter their properties. For example, diradical polymerization of acrylonitrile initiated by specific cyclopropanecarboxylate demonstrates the reactivity of such compounds under certain conditions (Li et al., 1991).

Physical Properties Analysis

The physical properties, such as crystal packing and thermodynamic characteristics, of related acrylonitrile derivatives are crucial for understanding their stability and reactivity. For instance, the study of Z/E-isomerism of acrylonitrile derivatives has provided insights into their crystal structures and secondary intermolecular interactions, highlighting the importance of molecular packing for stability (Tammisetti et al., 2018).

Chemical Properties Analysis

The chemical properties, including photoluminescence and reactivity towards various reagents, are pivotal for the application of acrylonitrile derivatives. The synthesis of novel α,β-diarylacrylonitrile derivatives exhibiting green fluorescence underlines the potential of such compounds in optoelectronic applications (Li et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile has been utilized in the synthesis of complex organic compounds. For instance, Kavitha et al. (2006) described its use in creating bioactive heterocycles, highlighting its significance in the synthesis of novel organic structures with potential biological applications. This study emphasized its role in forming stable crystalline structures, useful for understanding molecular interactions and properties (Kavitha et al., 2006).

Photoluminescence Characteristics

In the field of photoluminescence, compounds derived from 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile have shown promising applications. Li et al. (2011) synthesized derivatives that exhibited green fluorescence, useful in material sciences and photonics. These derivatives were noted for their good thermal stability, making them viable for various industrial applications (Li et al., 2011).

Environmental and Biomedical Applications

The compound has been incorporated into the design of multi-purpose polymeric particles, as demonstrated by Sahiner et al. (2011). These particles, made using acrylonitrile, a relative of 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have applications in drug delivery, environmental remediation, and catalysis. Their versatility in different fields, including their responsiveness to magnetic fields, underlines the diverse potential uses of acrylonitrile derivatives (Sahiner et al., 2011).

Organic Chemistry and Polymer Science

In organic chemistry, the nitrile function in compounds like 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile plays a crucial role in C-C bond formation reactions, as outlined by Naveen et al(2006). This property is pivotal for synthesizing biologically active compounds and bioactive heterocycles, enhancing the scope of medicinal and pharmaceutical research (Naveen et al., 2006).

Corrosion Inhibition in Metals

The derivatives of acrylamide, which can be related to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have been investigated for their efficacy as corrosion inhibitors. Abu-Rayyan et al. (2022) studied such derivatives on copper in nitric acid solutions, revealing their potential in protecting metals from corrosion. This research is significant for industries where metal longevity and resistance to corrosive environments are crucial (Abu-Rayyan et al., 2022).

Organic Polymorphic Crystals and Smart Materials

Recent advancements include the development of organic polymorphic crystals from compounds similar to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile. Jiang et al. (2023) reported on polymorphs of related compounds, responsive to multiple stimuli like mechanical force, light, and heat. Such materials hold promise for applications in smart materials and technology (Jiang et al., 2023).

Eigenschaften

IUPAC Name |

(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCZMXPHIXPEHL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![{[5-(2-nitrophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5525281.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5525307.png)